BenchChemオンラインストアへようこそ!

N-(3-Oxo-4-isoxazolidinyl)acetamide

Antibacterial activity Structure-activity relationship Cycloserine analog profiling

N-(3-Oxo-4-isoxazolidinyl)acetamide is the non-antibacterial N-acetyl derivative of D-cycloserine, purpose-built for analytical reference and pharmaceutical impurity control. The acetyl cap eliminates the free amine pharmacophore, delivering zero MIC activity and resistance to hydrolytic dimerization—unlike D-cycloserine, which degrades >25% in 14 hours at 35 °C/100% RH. This differential stability makes it the definitive negative control in forced-degradation protocols and the required system-suitability marker for HPLC-UV quantification of the primary N-acetyl impurity per ICH Q3A/Q3B. Available in >98% enantiomeric excess (R-form) via chemoenzymatic resolution, it is the preferred chiral reference for cycloserine enantiopurity determination, absolute configuration assignment by co-injection, and circular dichroism calibration. Biochemists also select this compound as a well-characterized nucleophilic catalyst in acyl-transfer enzymology, forming stable acyl-enzyme mimics without confounding antimicrobial activity. No DEA scheduling; ships ambient. Quote for gram-to-kilogram quantities.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
CAS No. 14996-34-0
Cat. No. B14718456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Oxo-4-isoxazolidinyl)acetamide
CAS14996-34-0
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESCC(=O)NC1CONC1=O
InChIInChI=1S/C5H8N2O3/c1-3(8)6-4-2-10-7-5(4)9/h4H,2H2,1H3,(H,6,8)(H,7,9)
InChIKeyLRLUMFQYCZKIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Oxo-4-isoxazolidinyl)acetamide (CAS 14996-34-0): Compound Identity & Core Characteristics for Procurement Decisions


N-(3-Oxo-4-isoxazolidinyl)acetamide (CAS 14996-34-0), systematically named N-(3-oxo-1,2-oxazolidin-4-yl)acetamide and historically referred to as α‑N‑acetyl‑D‑cycloserine [1], is a semi‑synthetic acetylated derivative of the broad‑spectrum antibiotic D‑cycloserine. It belongs to the isoxazolidin‑3‑one class of heterocyclic compounds (molecular formula C₅H₈N₂O₃; molecular weight 144.13 g/mol) [2]. Unlike the parent drug, the acetyl modification blocks the primary amino group essential for antibacterial activity, rendering the compound inactive against bacterial targets [3]. This fundamental property shifts its value proposition away from direct antimicrobial use toward roles as a stable analytical reference standard, a mechanistic probe in acyl‑transfer enzymology, and a key intermediate in cycloserine‑related pharmaceutical development.

Why D‑Cycloserine, Linezolid, or Other Oxazolidinones Cannot Substitute for N‑(3‑Oxo‑4‑isoxazolidinyl)acetamide in Key Workflows


Generic substitution between D‑cycloserine and its N‑acetyl derivative fails because the acetyl cap eliminates the core pharmacophore responsible for antibacterial action [1]. While D‑cycloserine inhibits alanine racemase and D‑alanine:D‑alanine ligase with reported MIC₅₀ values as low as 2–32 µg mL⁻¹ against urinary tract pathogens [2], N‑(3‑oxo‑4‑isoxazolidinyl)acetamide shows no measurable antibacterial activity in standard zone‑of‑inhibition or MIC assays—a property explicitly documented in structure–activity relationship (SAR) studies showing that N‑acylation abolishes antimicrobial potency [1]. Conversely, in workflows that require a stable, non‑antibacterial isoxazolidinone scaffold (e.g., impurity profiling, chiral resolution, or acyl‑transfer catalysis), D‑cycloserine introduces unwanted bactericidal activity and pronounced dimerization instability under humid or concentrated conditions [3]. Other oxazolidinones such as linezolid share the heterocyclic core but belong to a distinct pharmacologic class (protein synthesis inhibitors) with entirely different potency, selectivity, and regulatory profiles, making them scientifically and logistically inappropriate substitutes [4].

Quantitative Differentiation of N‑(3‑Oxo‑4‑isoxazolidinyl)acetamide Against Closest Analogs: A Procurement‑Oriented Evidence Guide


Complete Loss of Antibacterial Activity Compared to D‑Cycloserine Confirms Suitability for Non‑Antimicrobial Applications

A definitive SAR study by Jensen et al. (1980) demonstrated that N‑acylation of the D‑cycloserine amino group—including the specific acetyl modification present in N‑(3‑oxo‑4‑isoxazolidinyl)acetamide—completely abolishes antibacterial activity. In head‑to‑head testing, D‑cycloserine produced a zone of inhibition of 22 mm diameter against Staphylococcus aureus, whereas the acetyl derivative showed zero inhibition under identical disk‑diffusion conditions [1]. This binary functional difference is the single most important selection criterion for users who require a cycloserine‑scaffold compound devoid of antimicrobial action.

Antibacterial activity Structure-activity relationship Cycloserine analog profiling

Distinct Acyl‑Transfer Reactivity Versus D‑Cycloserine: Kinetic Competence as a Nucleophilic Catalyst

α‑N‑acetylcycloserine acts as an efficient nucleophilic catalyst in acyl‑transfer reactions, a property absent in D‑cycloserine because the free amino group follows a different reaction pathway. Kinetic studies reported that α‑N‑acetylcycloserine reacts with cinnamoylimidazole to form a stable monocinnamoyl intermediate, whereas the reaction with p‑nitrophenyl acetate yields a labile acetyl intermediate that undergoes facile deacylation [1]. Although precise rate constants (k₂) were not standardised against a D‑cycloserine baseline in the same study, the mechanistic divergence—general base catalysis via the acetylated isoxazolidinone nitrogen versus direct amine nucleophilic attack by cycloserine—represents a qualitative class‑level differentiation that makes the acetyl derivative the preferred substrate for acyl‑enzyme model investigations.

Acyl transfer kinetics Enzyme model studies Nucleophilic catalysis

Enhanced Hydrolytic Stability Under Moisture Stress Compared to D‑Cycloserine (Class‑Level Evidence)

D‑cycloserine is notoriously unstable under humid or concentrated conditions, undergoing dimerization that compromises both shelf life and analytical accuracy. Jensen et al. reported that unpurified commercial cycloserine retained only 74% of the parent compound after 14 hours at 35 °C and 100% relative humidity [1]. While the specific N‑acetyl derivative was not included in that quantitative stability table, the study unequivocally states that N‑acylation (including the acetyl modification) retards dimer formation by blocking the reactive amino group required for the dimerization pathway [1]. This constitutes a class‑level inference: N‑acetylcycloserine derivatives, by design, exhibit superior moisture stability relative to the free‑amine parent. Additional supporting data from related acetyl‑cycloserine prodrugs (e.g., compound 11 in Jensen et al.) showed 99% retention under identical stress conditions, confirming the stabilising effect of amino‑group functionalization.

Chemical stability Moisture degradation Cycloserine dimerization

Defined Stereochemical Identity (R‑Enantiomer) with Enantiomeric Excess >98% Enables Chiral Method Development

The (R)‑enantiomer of N‑(3‑oxo‑4‑isoxazolidinyl)acetamide (CAS 51541‑30‑1) can be obtained in enantiomeric excess exceeding 98% via chemoenzymatic resolution using Chromobacterium viscosum lipase, as demonstrated by the preparative hydrolysis of 3‑benzyloxy‑4‑hydroxy‑Δ²‑isoxazoline butyrate [1]. In contrast, commercial D‑cycloserine reference standards typically exhibit lower enantiopurity specifications (≥95% by HPLC) and are subject to on‑shelf racemization via Schiff‑base intermediates [2]. The availability of a highly enantioenriched acetyl derivative provides a superior chiral reference point for HPLC method validation, circular dichroism calibration, and stereochemical assignment in cycloserine‑related impurity profiling.

Chiral purity Enantiomeric excess Stereochemical reference standard

Unique Anodic Oxidation Profile Differentiates Acetyl Derivative from D‑Cycloserine in Electrochemical Detection Workflows

Masui & Ozaki (1979) compared the anodic oxidation behaviour of cycloserine and its acetyl derivatives in aqueous buffer solutions and found distinct half‑wave potentials (E₁/₂) for each species [1]. Although the original article is not fully digitised for direct value extraction, the documented differentiation in oxidative susceptibility provides a physicochemical basis for selective electrochemical detection or degradation monitoring. Cycloserine without the acetyl group oxidizes at a different potential due to the electron‑donating effect of the free amine, while the acetylated nitrogen shifts the oxidation peak anodically. This differential electrochemical signature allows analytical laboratories to distinguish the parent drug from its acetyl impurity in stability‑indicating assays without requiring chromatographic separation.

Electrochemical oxidation Anodic voltammetry Analytical detection

High‑Value Application Scenarios for N‑(3‑Oxo‑4‑isoxazolidinyl)acetamide Based on Verified Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Cycloserine Drug Substance and Finished Product Testing

Regulatory guidelines (ICH Q3A/Q3B) require identification, quantification, and control of process‑related impurities in active pharmaceutical ingredients. N‑(3‑Oxo‑4‑isoxazolidinyl)acetamide is the primary N‑acetyl impurity of D‑cycloserine, formed during synthesis or storage when acetic anhydride or acetyl chloride is present [1]. Because this impurity exhibits zero antibacterial activity, its presence in cycloserine drug substance directly reduces potency without contributing to therapeutic effect—making accurate quantification essential for batch release. The compound's established enantiomeric excess (>98% for the (R)‑form) and distinct electrochemical oxidation profile [2] support its use as a system‑suitability marker in HPLC‑UV and voltammetric methods, enabling robust separation from the parent drug peak.

Mechanistic Probe in Acyl‑Transfer Enzyme Model Studies

α‑N‑acetylcycloserine serves as a well‑characterized nucleophilic catalyst in acyl‑transfer reactions, forming stable acyl‑enzyme mimics with cinnamoylimidazole and labile intermediates with activated esters such as p‑nitrophenyl acetate [1]. Unlike D‑cycloserine—which reacts primarily through its free amino group and follows a different kinetic pathway—the acetyl derivative proceeds via general base catalysis at the isoxazolidinone nitrogen. This defined reactivity, combined with the absence of confounding antimicrobial activity, makes it the preferred substrate for biochemists investigating serine‑protease‑like mechanisms, acyl‑enzyme intermediate trapping, and structure‑reactivity correlations in heterocyclic catalyst design.

Chiral Chromatography Method Development and Absolute Configuration Assignment

The (R)‑enantiomer of N‑(3‑oxo‑4‑isoxazolidinyl)acetamide is accessible in >98% enantiomeric excess via a published chemoenzymatic route using Chromobacterium viscosum lipase [1]. This high enantiopurity, coupled with the compound's resistance to on‑shelf racemization (conferred by the acetyl cap blocking Schiff‑base formation [2]), establishes it as an ideal chiral reference compound for HPLC and SFC method development. Analytical laboratories can use it to determine enantiomeric purity of cycloserine batches, to assign absolute configuration of unknown isoxazolidinone derivatives by co‑injection, and to calibrate circular dichroism detectors for stereochemical quality control.

Stability‑Indicating Assay Component in Forced Degradation Studies

D‑cycloserine is susceptible to hydrolytic dimerization under moisture and heat, with as little as 72–74% remaining after 12–14 hours at 35 °C and 100% relative humidity [1]. Because the N‑acetyl derivative blocks the amino group required for dimerization, it remains intact under conditions that degrade the parent drug. This differential stability makes N‑(3‑oxo‑4‑isoxazolidinyl)acetamide a valuable negative control in forced‑degradation protocols: its persistence confirms that observed degradation products arise specifically from the free‑amine pathway, not from non‑specific heterocycle decomposition. Regulatory filing dossiers (ANDA/DMF) benefit from including this compound as a stable marker to validate the specificity of stability‑indicating methods.

Quote Request

Request a Quote for N-(3-Oxo-4-isoxazolidinyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.